2-(2,4-difluorophenoxy)-N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-(2,4-DIFLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIFLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 2,4-difluorophenoxy intermediate: This step involves the reaction of 2,4-difluorophenol with an appropriate halogenated compound under basic conditions to form the 2,4-difluorophenoxy intermediate.
Introduction of the tetrazole ring: The tetrazole ring is introduced through a cyclization reaction involving an azide and a nitrile precursor.
Coupling reactions: The final step involves coupling the 2,4-difluorophenoxy intermediate with the tetrazole-containing phenylacetyl chloride under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIFLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Substitution reactions: The fluorine atoms and the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and tetrazole moieties.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
2-(2,4-DIFLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Shares the difluorophenyl moiety but lacks the tetrazole ring.
4-((2,4-Difluorophenoxy)methyl)piperidine hydrochloride: Contains the difluorophenoxy group but has a different core structure.
2,4-Difluorophenol: A simpler compound used as a precursor in the synthesis of more complex molecules.
Uniqueness
The uniqueness of 2-(2,4-DIFLUOROPHENOXY)-N~1~-[2-FLUORO-5-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]ACETAMIDE lies in its combination of the difluorophenoxy group and the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H10F3N5O2 |
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Molecular Weight |
349.27 g/mol |
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[2-fluoro-5-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H10F3N5O2/c16-9-1-4-14(12(18)5-9)25-7-15(24)20-13-6-10(2-3-11(13)17)23-8-19-21-22-23/h1-6,8H,7H2,(H,20,24) |
InChI Key |
CSDKWQSTFSLREB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)NC(=O)COC3=C(C=C(C=C3)F)F)F |
Origin of Product |
United States |
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